4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole is a complex organic compound characterized by its unique structural features, including a thiazole moiety and a fused triazole-pyridazine system. This compound is classified under heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon.
The compound's chemical identity is denoted by the CAS number 1203266-66-3. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of multiple heteroatoms in its structure enhances its potential applications in medicinal chemistry.
The synthesis of 4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole typically involves several key steps:
These synthetic routes may vary based on specific reaction conditions such as temperature, solvent choice, and catalysts used to optimize yield and purity.
The molecular formula for 4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole is , with a molecular weight of approximately 329.4 g/mol.
The structural representation can be summarized as follows:
The SMILES notation for this compound is Cc1nc(CSc2nnc3ccc(-c4ccco4)nn23)cs1
, which provides insight into its connectivity and stereochemistry.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole likely involves interaction with specific biological targets:
Research indicates that compounds within this structural class often exhibit significant selectivity towards cancer cells while maintaining lower toxicity towards normal cells.
While specific physical properties such as boiling point or melting point are not available, some general properties can be inferred:
These properties are essential for determining the compound's applicability in various scientific fields.
The potential applications of 4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole include:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3